molecular formula C20H13IN2OS B2677659 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide CAS No. 477326-12-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide

Cat. No.: B2677659
CAS No.: 477326-12-8
M. Wt: 456.3
InChI Key: RROBQDCCISPNMB-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide: is a complex organic compound that features a unique structure combining an acenaphthothiazole moiety with an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the acenaphthothiazole core, which can be synthesized through a cyclization reaction involving acenaphthene and a thioamide. The iodinated benzamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Sonogashira coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the iodine atom can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The acenaphthothiazole moiety may allow it to bind to hydrophobic pockets, while the iodinated benzamide group could facilitate interactions with polar or charged residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide is unique due to the presence of the iodinated benzamide group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-iodo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBQDCCISPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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